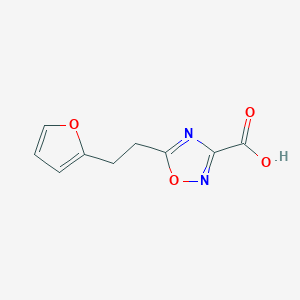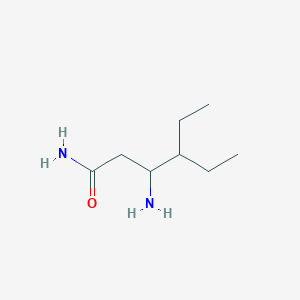
3-Amino-4-ethylhexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-ethylhexanamide is an organic compound with the molecular formula C8H18N2O It is a derivative of hexanamide, characterized by the presence of an amino group at the third position and an ethyl group at the fourth position of the hexanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-ethylhexanamide typically involves the reaction of 4-ethylhexanoic acid with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the amide bond. The process may involve the following steps:
Activation of 4-ethylhexanoic acid: This can be achieved using reagents like thionyl chloride or oxalyl chloride to form the corresponding acid chloride.
Amidation: The acid chloride is then reacted with ammonia or an amine source to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-ethylhexanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form primary amines or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Amino-4-ethylhexanamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-4-ethylhexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound can interact with cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Hexanamide: The parent compound, lacking the amino and ethyl groups.
3-Aminohexanamide: Similar structure but without the ethyl group.
4-Ethylhexanamide: Similar structure but without the amino group.
Uniqueness: 3-Amino-4-ethylhexanamide is unique due to the presence of both the amino and ethyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to its simpler counterparts.
Properties
Molecular Formula |
C8H18N2O |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
3-amino-4-ethylhexanamide |
InChI |
InChI=1S/C8H18N2O/c1-3-6(4-2)7(9)5-8(10)11/h6-7H,3-5,9H2,1-2H3,(H2,10,11) |
InChI Key |
YCGUCSNZLQUSOF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


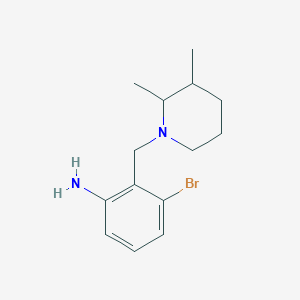
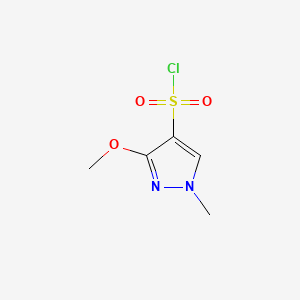
![2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid](/img/structure/B15301232.png)

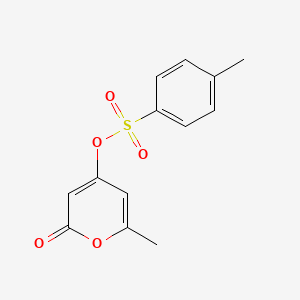
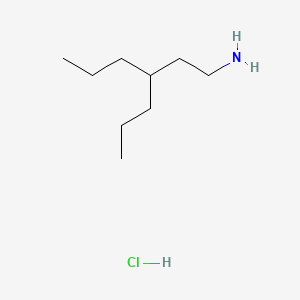

![2-Hydroxy-4-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B15301283.png)
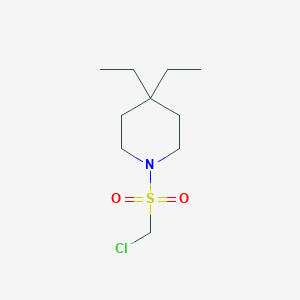
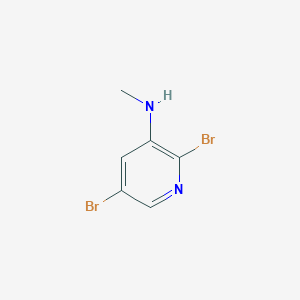
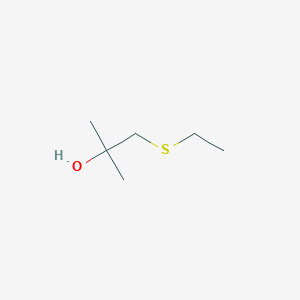
![3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B15301294.png)
![(1R,3s,5S)-6,6-difluoro-N-phenylbicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B15301300.png)
